Methyl 6-chloro-5-hydroxynicotinate
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Overview
Description
Methyl 6-chloro-5-hydroxynicotinate: is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with nicotinic acid or its derivatives.
Reaction Steps: The compound can be synthesized through a series of reactions involving chlorination and esterification. One common method involves the chlorination of 6-hydroxynicotinic acid followed by esterification with methanol.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry: Methyl 6-chloro-5-hydroxynicotinate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, particularly in the development of new drugs. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 6-chloro-5-hydroxynicotinate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Methyl 5-chloro-6-hydroxynicotinate: This compound is structurally similar but differs in the position of the chlorine and hydroxyl groups.
Nicotinic Acid (Niacin): The parent compound from which Methyl 6-chloro-5-hydroxynicotinate is derived.
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Properties
IUPAC Name |
methyl 6-chloro-5-hydroxypyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIHYBCAMKQMID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919689 |
Source
|
Record name | Methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91507-30-1 |
Source
|
Record name | Methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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